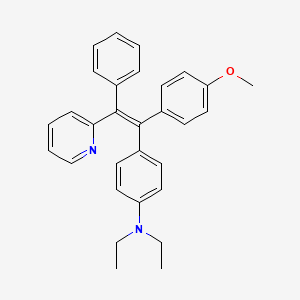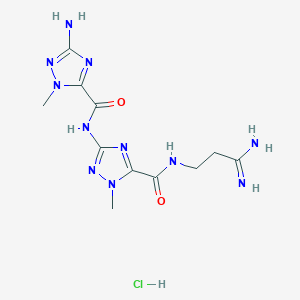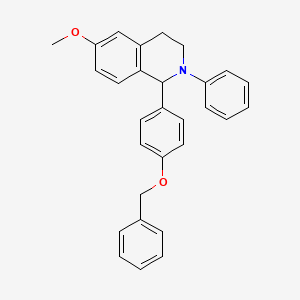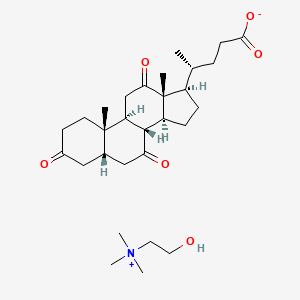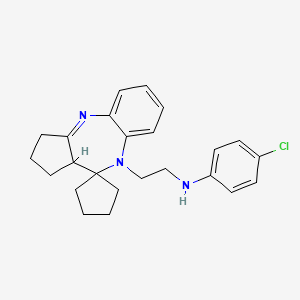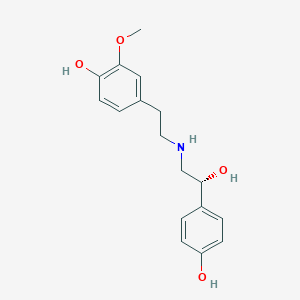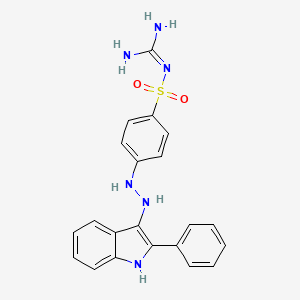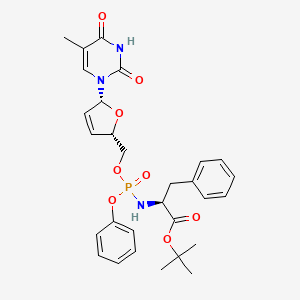
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester is a complex organic compound It is derived from L-Phenylalanine, an essential amino acid, and contains various functional groups, including pyrimidinyl, furanyl, and phenoxyphosphinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from L-Phenylalanine. The process may include:
- Protection of the amino group of L-Phenylalanine.
- Formation of the pyrimidinyl and furanyl intermediates.
- Coupling reactions to attach the phenoxyphosphinyl group.
- Final deprotection and purification steps.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include:
- Oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution reagents like halides or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be studied for its interactions with enzymes or other biological molecules, potentially serving as a probe or inhibitor.
Medicine
In medicine, this compound might be investigated for its therapeutic potential, such as its ability to modulate biological pathways or its efficacy as a drug candidate.
Industry
In industry, it could be used in the development of new materials, pharmaceuticals, or chemical processes.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other derivatives of L-Phenylalanine or compounds containing pyrimidinyl, furanyl, or phenoxyphosphinyl groups.
Uniqueness
Conclusion
L-Phenylalanine, N-((((2S,5R)-5-(3,4-dihydro-5-methyl-2,4-dioxo-1(2H)-pyrimidinyl)-2,5-dihydro-2-furanyl)methoxy)phenoxyphosphinyl)-, 1,1-dimethylethyl ester is a complex and intriguing compound with potential applications in chemistry, biology, medicine, and industry
Properties
CAS No. |
184031-38-7 |
|---|---|
Molecular Formula |
C29H34N3O8P |
Molecular Weight |
583.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy-phenoxyphosphoryl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C29H34N3O8P/c1-20-18-32(28(35)30-26(20)33)25-16-15-23(38-25)19-37-41(36,40-22-13-9-6-10-14-22)31-24(27(34)39-29(2,3)4)17-21-11-7-5-8-12-21/h5-16,18,23-25H,17,19H2,1-4H3,(H,31,36)(H,30,33,35)/t23-,24-,25+,41?/m0/s1 |
InChI Key |
WHJATGZAKVRVBM-YYAMGYDZSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP(=O)(N[C@@H](CC3=CC=CC=C3)C(=O)OC(C)(C)C)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP(=O)(NC(CC3=CC=CC=C3)C(=O)OC(C)(C)C)OC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




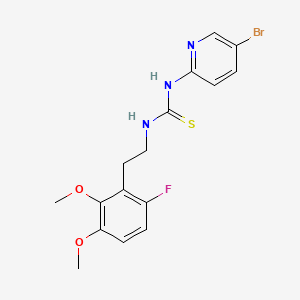
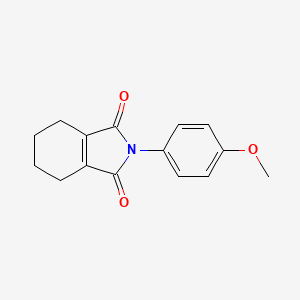
![5-methyl-3-[6-[(1-methyltriazol-4-yl)methoxy]-[1,2,4]triazolo[3,4-a]phthalazin-3-yl]-1,2-oxazole;dihydrate](/img/structure/B12742054.png)

